3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, also known as PQTM, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis Techniques and Derivative Studies
Heterocyclic Derivatives Synthesis : Research into the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds provides insight into methods for creating diverse heterocyclic derivatives, potentially applicable to the synthesis of the specified compound (Chau, Saegusa, & Iwakura, 1982).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This technique has been utilized to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives from gamma-oxoalkynes, showcasing the versatility of palladium catalysis in constructing complex heterocyclic frameworks (Bacchi et al., 2005).
Radioligand Binding Studies for Ca2+-Activated K+ Channels : Methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine have been synthesized and evaluated, indicating the potential for developing ligands targeting specific ion channels (Graulich et al., 2006).
Anticancer Activity of Quinoline Derivatives : Trimethoxyphenylquinoline hybrids have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, demonstrating the therapeutic potential of structurally similar compounds (Wu et al., 2020).
Sigma-2 Receptor Probes : Studies on conformationally flexible benzamide analogues have contributed to the understanding of sigma-2 receptors, which play a role in various biological processes and disease states (Xu et al., 2005).
Mechanism of Action
Target of Action
Related compounds have been found to inhibit macrophage development and foreign body giant cell formation .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and growth.
Biochemical Pathways
Related compounds have been found to affect tubulin polymerization , which is a crucial process in cell division. Disruption of this process could lead to cell cycle arrest and apoptosis.
Result of Action
Related compounds have been found to have antiproliferative activity, inhibit tubulin polymerization, and affect cell cycle .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-5-12-26-13-6-7-18-14-17(8-9-20(18)26)10-11-25-24(27)19-15-21(28-2)23(30-4)22(16-19)29-3/h8-9,14-16H,5-7,10-13H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJCJALUJGTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide |
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